N-butyl-2,3,4-trifluoroaniline
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Overview
Description
N-butyl-2,3,4-trifluoroaniline is an organic compound with the molecular formula C10H12F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 3, and 4 positions, and a butyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2,3,4-trifluoroaniline reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The starting material, 2,3,4-trifluoroaniline, can be synthesized from tetrafluorobenzene through a series of reactions including nitration, reduction, and halogen exchange .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,3,4-trifluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-butyl-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: This compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of N-butyl-2,3,4-trifluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the butyl group, making it less lipophilic.
N-butyl-2,4,5-trifluoroaniline: Has fluorine atoms at different positions on the benzene ring, which can affect its reactivity and properties.
N-butyl-3,4,5-trifluoroaniline: Another positional isomer with different chemical behavior.
Uniqueness
N-butyl-2,3,4-trifluoroaniline is unique due to the specific arrangement of fluorine atoms and the butyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-butyl-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C10H12F3N/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5,14H,2-3,6H2,1H3 |
InChI Key |
XGCNZQCJHWAOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
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